molecular formula C17H14N4O3 B5797941 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide

2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide

Cat. No. B5797941
M. Wt: 322.32 g/mol
InChI Key: ILXXWLIPEKWUJT-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide, also known as ANCCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ANCCA is a small molecule inhibitor that targets the ATAD2 protein, which is known to play a critical role in cancer cell growth and survival.

Mechanism of Action

2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide targets the ATAD2 protein, which is a member of the AAA+ ATPase family of proteins. ATAD2 is known to play a critical role in cancer cell growth and survival by regulating the expression of genes involved in cell proliferation, cell cycle progression, and apoptosis. This compound binds to the ATPase domain of ATAD2, preventing it from functioning properly and leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell growth and survival. This compound has also been shown to inhibit the expression of genes involved in cancer cell proliferation and survival, leading to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. This compound has also been shown to be effective against a variety of cancer types, making it a versatile research tool. However, this compound also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, this compound may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are several future directions for research on 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide. One area of research is to further investigate its mechanism of action and potential applications in cancer therapy. Another area of research is to explore the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is potential for this compound to be used as a research tool to study the role of ATAD2 in cancer and other diseases. Overall, this compound has significant potential as a research tool and cancer therapy, and further research is needed to fully understand its applications.

Synthesis Methods

2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide can be synthesized using a multi-step process that involves the reaction of aniline with ethyl chloroformate to form the intermediate ethyl N-phenylcarbamate. The intermediate is then reacted with ethyl 2-oxo-2-phenylacetate to form the key intermediate this compound. The final compound is obtained by purifying the intermediate using column chromatography.

Scientific Research Applications

2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has been shown to have potential applications in cancer research. It has been found to inhibit the growth and survival of cancer cells by targeting the ATAD2 protein, which is overexpressed in many types of cancer. This compound has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

(1E)-2-anilino-N-(2-anilino-2-oxoethoxy)-2-oxoethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c18-11-15(17(23)20-14-9-5-2-6-10-14)21-24-12-16(22)19-13-7-3-1-4-8-13/h1-10H,12H2,(H,19,22)(H,20,23)/b21-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXWLIPEKWUJT-RCCKNPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CON=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CO/N=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.